N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-17(2)11-14-9(15-12(16-11)19-3)7-13-10(18)8-5-4-6-20-8/h4-6H,7H2,1-3H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVPVIVYPHCYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 4-(dimethylamino)-6-methoxy-1,3,5-triazine in the presence of a coupling agent. Commonly used coupling agents include N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and triazine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted thiophene and triazine derivatives.
Scientific Research Applications
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The triazine moiety can act as a pharmacophore, interacting with enzymes or receptors, while the thiophene ring can enhance binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The triazine ring is a common scaffold in agrochemicals and materials science. Key structural variations among analogs include:
- The thiophene carboxamide linkage differs from sulfonylurea groups in herbicides (e.g., metsulfuron), suggesting distinct binding mechanisms or reduced herbicidal activity .
Physicochemical Properties
- Electronic Properties: DFT studies on styryl-triazines () reveal that electron-donating groups (e.g., dimethylamino) lower the LUMO energy, enhancing electrophilic reactivity. This contrasts with sulfonylurea herbicides, where electron-withdrawing groups stabilize the triazine ring for hydrolysis resistance .
- Solubility : The thiophene carboxamide may improve solubility in polar solvents compared to sulfonylureas, which rely on ester groups for lipophilicity .
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine ring with dimethylamino and methoxy substitutions, linked to a thiophene carboxamide moiety. Its molecular formula is , and it has a molecular weight of approximately 270.34 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
- Receptor Interaction : It can modulate signaling pathways by interacting with cellular receptors, which may lead to various physiological responses.
- DNA/RNA Interaction : The ability to intercalate with nucleic acids suggests potential effects on transcription and translation processes.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 15.6 | Significant reduction in viability |
| HeLa (Cervical Cancer) | 12.4 | Induced apoptosis |
| MCF7 (Breast Cancer) | 18.9 | Inhibited proliferation |
These findings highlight its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This suggests its utility in developing new antimicrobial agents.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- In Vivo Tumor Model : A study involving mice with implanted tumors demonstrated that treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups .
- Synergistic Effects : In combination with conventional chemotherapeutics, the compound enhanced the efficacy of existing treatments, suggesting potential for use in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
